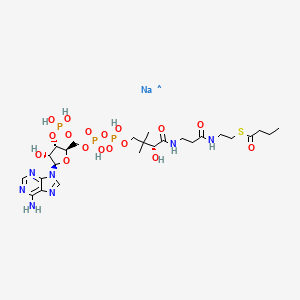

S-butanoate coenzyme A, monosodium salt

Description

Properties

InChI |

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBRLSMPYVYHA-XXXNBSBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7NaO17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure of S-butanoate coenzyme A monosodium salt

An In-Depth Technical Guide to the Molecular Structure of S-Butanoate Coenzyme A Monosodium Salt

This guide provides a comprehensive technical overview of S-butanoate coenzyme A monosodium salt, a pivotal intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, its profound biological significance, and the analytical methodologies essential for its characterization. Our approach moves beyond simple descriptions to explain the causal relationships between the molecule's structure and its function, providing a robust framework for experimental design and interpretation.

Part 1: Core Molecular Structure and Physicochemical Profile

A thorough understanding of S-butanoate coenzyme A begins with its fundamental chemical identity and three-dimensional architecture. This molecule is a complex assembly of a nucleotide, a vitamin derivative, and a short-chain fatty acid, all linked to perform a central role in biochemical transformations.

Chemical Identity

The foundational attributes of S-butanoate coenzyme A monosodium salt are summarized below, providing the essential identifiers for this compound.

| Identifier | Value |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate[1] |

| Synonyms | Butyryl-CoA, S-Butanoyl-CoA, Butanoyl coenzyme A[1][2] |

| CAS Number | 125527-24-4 (Monosodium Salt)[2] |

| Molecular Formula | C25H42N7O17P3S • Na[2] |

| Molecular Weight | 860.6 g/mol (Monosodium Salt)[2] / 837.6 g/mol (Free Acid)[1] |

Structural Representation and Key Functional Moieties

S-butanoate coenzyme A is not a rigid structure; its considerable number of rotatable bonds imparts significant flexibility.[1][3] This conformational adaptability is crucial for its ability to interact with a wide range of enzymes. The molecule can be deconstructed into four primary functional units, as illustrated in the diagram below.

Caption: Key functional units of S-Butanoate Coenzyme A.

-

Adenosine 3'-phosphate 5'-diphosphate: This nucleotide portion serves as a recognizable handle for enzyme binding, anchoring the molecule within the active site. Its characteristic adenine ring is responsible for the molecule's UV absorbance maximum near 258-260 nm.[2]

-

Pantothenic Acid: A derivative of Vitamin B5, this unit provides a long, flexible arm, allowing the reactive thioester group to access different catalytic centers within an enzyme complex.

-

Cysteamine: This terminal unit provides the critical thiol (-SH) group that forms the high-energy thioester bond with the butanoyl (butyryl) acyl group.

-

Butyryl Group: This four-carbon acyl group is the "cargo" carried by the Coenzyme A molecule. The linkage is a thioester bond , which has a high free energy of hydrolysis. This thermodynamic property makes the butyryl group readily transferable in biochemical reactions, a cornerstone of its metabolic function.

Physicochemical Properties

The molecule's behavior in experimental settings is dictated by its physicochemical nature. These properties are critical for designing purification strategies, analytical methods, and formulation studies.

| Property | Value / Description | Significance |

| Solubility | Soluble in aqueous buffers (e.g., 10 mg/mL in PBS, pH 7.2); partially soluble in ethanol.[2] | Dictates appropriate solvents for analysis and storage. High water solubility is consistent with its role in the aqueous environment of the cell cytoplasm and mitochondrial matrix. |

| UV Absorbance (λmax) | 258 nm[2] | Enables straightforward detection and quantification using UV-Vis spectroscopy, primarily due to the adenine base. |

| Stability | Stable when stored at -20°C.[2] Susceptible to hydrolysis, particularly at non-neutral pH, which breaks the high-energy thioester bond. | Proper storage is crucial to maintain sample integrity. Experimental buffers should be chosen to minimize degradation. |

| Hydrogen Bonding | Donors: 9; Acceptors: 21[3] | The extensive hydrogen bonding potential contributes to its water solubility and its specific interactions with enzyme active sites. |

Part 2: Biological Significance in Metabolism

The structure of S-butanoate coenzyme A is intrinsically linked to its central role as an acyl group carrier in a variety of metabolic pathways. It is a critical node in the processing of fats and the production of key cellular energy substrates.

A Hub in Fatty Acid Metabolism

Butyryl-CoA is a key intermediate in both the breakdown (β-oxidation) and synthesis of fatty acids.[4] In β-oxidation, fatty acids are shortened two carbons at a time to produce acetyl-CoA. Butyryl-CoA appears as the four-carbon intermediate in this process. Conversely, in fatty acid synthesis, it can be elongated. It is also a product of the metabolism of some amino acids.

Furthermore, Butyryl-CoA is a central player in the gut microbiome.[2] Commensal bacteria in the colon ferment dietary fiber to produce short-chain fatty acids (SCFAs), including butyrate.[5][6] This butyrate is absorbed by colonocytes, converted to Butyryl-CoA, and used as their primary energy source, highlighting its importance in maintaining gut health.[6][7]

Caption: Metabolic context of Butyryl-CoA.

Part 3: Structural Elucidation and Analytical Protocols

The accurate identification and quantification of S-butanoate coenzyme A in biological samples are essential for metabolic research. A multi-pronged approach combining chromatography and spectroscopy provides a self-validating system for analysis.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: As a primary check, the presence of a distinct absorbance peak at ~258 nm is indicative of the adenine moiety, a common feature of all coenzyme A derivatives. This property is the basis for its quantification via HPLC-UV.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass measurement (837.15707506 Da for the free acid), confirming the elemental composition.[1] Tandem MS (MS/MS) experiments are used for structural confirmation. Key expected fragments would correspond to the loss of the butyryl group, cleavage at the diphosphate bridge, and the characteristic signature of adenosine monophosphate (AMP).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectrum of the entire molecule is complex, specific proton (¹H) and carbon (¹³C) signals can be assigned to the butyryl moiety.[8][9]

-

¹H NMR: One would expect to see distinct signals for the terminal methyl group (a triplet), and two methylene groups (a sextet and a triplet) of the butyryl chain, with chemical shifts characteristic of an acyl group attached to a thioester.[10] The protons on the cysteamine and pantothenate portions would appear in more crowded regions of the spectrum.

-

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a robust method for the simultaneous determination of various acyl-CoA species, including S-butanoate coenzyme A, from biological samples.[11][12]

Causality Statement: This method leverages reverse-phase chromatography to separate acyl-CoAs based on the hydrophobicity of their acyl chains. An acidic mobile phase with an ion-pairing agent is used to ensure sharp peak shapes by protonating the phosphate groups. UV detection at 259 nm provides high sensitivity and specificity for the adenine base common to all CoA species.

Protocol Steps:

-

Sample Preparation (Tissue or Cells): a. Homogenize ~50-100 mg of frozen tissue or a cell pellet in 10 volumes of ice-cold 6% perchloric acid (PCA). b. Sonicate the homogenate on ice (e.g., 3 cycles of 20 seconds) to ensure complete cell lysis and protein precipitation. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant. This acidic extraction quenches enzymatic activity and precipitates proteins, preserving the acyl-CoA pool. e. Neutralize the extract by adding a calculated amount of 3 M K2CO3 to precipitate the perchlorate. f. Centrifuge again at 14,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate. g. Filter the final supernatant through a 0.22 µm filter into an HPLC vial.

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 100 mM monosodium phosphate, pH adjusted to 4.6 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from ~5% to 30% Mobile Phase B over 20-30 minutes is typically effective for separating short-chain acyl-CoAs.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 259 nm.

-

Injection Volume: 20-50 µL.

-

-

Quantification: a. Prepare a standard curve using commercially available S-butanoate coenzyme A monosodium salt of known purity and concentration. b. Run the standards under the same HPLC conditions as the samples. c. Integrate the peak area corresponding to the retention time of the S-butanoate coenzyme A standard. d. Plot a calibration curve of peak area versus concentration. e. Calculate the concentration in the biological samples by interpolating their peak areas from the standard curve, accounting for all dilution factors.

Caption: Workflow for HPLC-UV analysis of Butyryl-CoA.

Conclusion

S-butanoate coenzyme A monosodium salt is more than a simple metabolite; it is a structurally sophisticated molecule engineered by evolution to serve as a high-energy, transferable carrier of four-carbon acyl units. Its architecture, featuring a nucleotide handle, a flexible pantothenate arm, and a reactive thioester bond, is perfectly suited for its central role in energy metabolism and its function as a key substrate for colonocytes. A robust understanding of this structure, combined with validated analytical protocols as described herein, empowers researchers to accurately probe its function in health and disease, paving the way for new insights in metabolic science and drug development.

References

-

Butyryl-coa | C25H42N7O17P3S | CID 122283. PubChem, National Institutes of Health. [Link]

-

Butyryl-CoA (LMFA07050292). LIPID MAPS Structure Database (LMSD). [Link]

-

Butyryl-CoA - Overview. Wikipedia. [Link]

-

Butanoate metabolism. KEGG PATHWAY Database. [Link]

-

Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

Synthesis and NMR spectra of 13C-labeled coenzyme A esters. PubMed, National Center for Biotechnology Information. [Link]

-

Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

Sodium butyrate. American Chemical Society (ACS). [Link]

-

Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid. Nanalysis. [Link]

-

1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

Sources

- 1. Butyryl-coa | C25H42N7O17P3S | CID 122283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 5. Butanoate Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. acs.org [acs.org]

- 7. Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]

- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physicochemical properties of S-butanoate coenzyme A monosodium salt

An In-Depth Technical Guide to the Physicochemical Properties of S-Butanoate Coenzyme A Monosodium Salt

Foreword for the Modern Researcher

In the intricate landscape of metabolic research, drug discovery, and cellular signaling, the precision with which we understand our reagents is not merely an academic exercise; it is the bedrock of reproducible and groundbreaking science. S-butanoate coenzyme A monosodium salt, commonly known as Butyryl-CoA, is a pivotal intermediate in fatty acid metabolism and a key substrate for numerous enzymatic reactions. Its role in cellular energetics and as a precursor to the histone deacetylase (HDAC) inhibitor butyrate places it at the nexus of metabolic and epigenetic regulation.

This guide is crafted from the perspective of a senior application scientist, moving beyond a simple recitation of data. It aims to provide a functional understanding of Butyryl-CoA's properties, explaining the causality behind handling and experimental design choices. Our objective is to empower researchers to utilize this critical molecule with confidence, ensuring the integrity and validity of their experimental outcomes.

Core Chemical Identity and Physical Characteristics

S-butanoate coenzyme A monosodium salt is a short-chain acyl-CoA thioester. Its structure is composed of a butyryl group linked via a thioester bond to Coenzyme A. Understanding its fundamental properties is the first step in its effective application.

Structural and Molecular Data

The identity of a reagent is defined by its structure and molecular properties. These are non-negotiable parameters for experimental records and publication.

| Property | Value | Source(s) |

| Synonyms | S-Butanoyl-CoA, Butyryl-CoA | [1][2][3] |

| CAS Number | 125527-24-4 | [1][2][4] |

| Molecular Formula | C₂₅H₄₂N₇O₁₇P₃S • Na | [1][2] |

| Formula Weight | 860.6 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [3][4] |

| Purity | Typically ≥95% | [1][2][3] |

| Canonical SMILES | CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O.[Na+] | [2] |

| InChI Key | FTNBRLSMPYVYHA-XXXNBSBMSA-N | [1][2] |

Solubility Profile: The Key to a Successful Experiment

The choice of solvent is critical and directly impacts the biological activity and stability of Butyryl-CoA. The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH, making proper solvent selection and preparation paramount.

-

Aqueous Buffers (Recommended): The compound is readily soluble in aqueous solutions like PBS (pH 7.2) at concentrations of 10 mg/mL and in water at concentrations of ≥ 100 mg/mL.[1][2][4] For most enzymatic assays and cell culture applications, a buffered aqueous solution at or near physiological pH (7.2-7.4) is the optimal choice. This maintains the structural integrity of the molecule and the biological system under investigation.

-

Organic Solvents (Use with Caution): Butyryl-CoA is only partially soluble in ethanol.[1][2] While some protocols may call for an initial small volume of organic solvent for difficult-to-dissolve compounds, this is generally not necessary or recommended for Butyryl-CoA. If an organic solvent must be used, ensure the final concentration in the aqueous working solution is minimal (e.g., <0.1%) to avoid cellular toxicity or enzyme denaturation.[5]

Protocol 2.1: Preparation of a Validated Aqueous Stock Solution

This protocol ensures complete solubilization while minimizing degradation.

-

Pre-Equilibration: Allow the vial of solid Butyryl-CoA to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect accurate weighing and promote hydrolysis.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Aseptically transfer the desired amount of Butyryl-CoA powder to the tube.

-

Solubilization: Add the calculated volume of cold, sterile, nuclease-free PBS (pH 7.2) or ultrapure water to achieve the target concentration (e.g., 10 mg/mL).

-

Mixing: Gently vortex or pipette the solution up and down to ensure complete dissolution. The solid should dissolve readily to form a clear, colorless to faintly yellow solution.

-

Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4] This is a critical self-validating step to prevent microbial contamination of experiments.

-

Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes. Flash-freeze the aliquots and store them at -80°C.

Stability and Storage: Preserving Reagent Integrity

The stability of Butyryl-CoA is a function of temperature and solution conditions. As a crystalline solid, the compound is stable when stored at -20°C.[1][3][4]

Once in solution, however, its stability decreases. The thioester bond is the primary point of vulnerability.

-

Long-Term Storage (Months): Prepared stock solutions should be stored at -80°C for up to 6 months.[4]

-

Short-Term Storage (Weeks): For frequent use, storage at -20°C is acceptable for up to one month.[4]

-

Critical Insight - The Freeze-Thaw Problem: Repeated freeze-thaw cycles are detrimental and must be avoided.[4][5] Each cycle subjects the molecule to pH and concentration shifts as ice crystals form, accelerating the degradation of the labile thioester bond. The practice of aliquoting (Protocol 2.1, Step 6) is a non-negotiable step to ensure experimental consistency.

Spectroscopic and Analytical Characterization

Confirming the concentration and purity of Butyryl-CoA is essential for quantitative studies.

UV-Vis Spectroscopy

Butyryl-CoA exhibits a characteristic maximum absorbance (λmax) at 258 nm.[1][2] This absorbance is not due to the butyryl group or the thioester bond, but rather the adenine ring within the Coenzyme A moiety. This property provides a rapid, non-destructive method for concentration determination using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known and the solution is free of other UV-absorbing contaminants.

Protocol 4.1: Spectrophotometric Quantification

-

Instrument Setup: Power on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for signal stability.

-

Blanking: Use the same buffer or solvent that the Butyryl-CoA is dissolved in as the blank. Fill a quartz cuvette with the blanking solution and zero the instrument at 258 nm.

-

Sample Preparation: Prepare a dilution of your Butyryl-CoA stock solution that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measurement: Rinse the cuvette with the diluted sample, then fill it and measure the absorbance at 258 nm.

-

Calculation: Calculate the concentration using the Beer-Lambert equation. The molar extinction coefficient for Coenzyme A and its thioesters at pH 7.0 is ~16,400 M⁻¹cm⁻¹. This value should be confirmed from the certificate of analysis or experimentally determined for highest accuracy.

Chromatographic Purity Assessment

While UV spectroscopy is useful for concentration, it cannot assess purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reverse-phase HPLC method can separate intact Butyryl-CoA from potential contaminants and degradation products like Coenzyme A, butyrate, or adenosine.

A typical HPLC protocol would involve a C18 column and a gradient elution using two mobile phases:

-

Mobile Phase A: An aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Mobile Phase B: An organic solvent like acetonitrile or methanol.

The gradient would run from a high concentration of Phase A to a high concentration of Phase B, eluting compounds based on their hydrophobicity. The peak corresponding to Butyryl-CoA can be identified by its retention time and its characteristic UV spectrum, confirming purity by integrating the peak area relative to all other peaks.

Safe Handling and Disposal

While Butyryl-CoA is intended for research use and not for human or veterinary applications, standard laboratory safety precautions are necessary.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound in its solid or solution form.[6][7]

-

Handling: Avoid formation and inhalation of dust when working with the powder.[6][8] Use a chemical fume hood or a well-ventilated area.[9] Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6][9]

-

Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations.[9] Do not let the product enter drains.[6]

Conclusion

S-butanoate coenzyme A monosodium salt is a fundamentally important molecule whose experimental utility is directly tied to a thorough understanding of its physicochemical properties. Its solubility in aqueous buffers, instability to freeze-thaw cycles, and characteristic UV absorbance are not just data points but guiding principles for experimental design. By adhering to the protocols and insights outlined in this guide—from meticulous stock solution preparation to appropriate storage and handling—researchers can ensure the integrity of their reagent and, by extension, the validity and reproducibility of their scientific discoveries.

References

-

Coenza. (n.d.). Isobutyryl Coenzyme A, Sodium salt. Retrieved from [Link]

-

BioVision. (2012, February 28). SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122283, Butyryl-coa. Retrieved from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: sodium butanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5222465, Sodium Butyrate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, sodium salt (CAS 156-54-7). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Butyryl-Coenzyme A (sodium salt) | CAS 125527-24-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Structural, Metabolic, and Analytical Differentiation of n-Butyryl-CoA and Isobutyryl-CoA: A Comprehensive Guide

Executive Summary

In the realm of metabolomics and epigenetic research, short-chain acyl-CoAs serve as critical nodes connecting energy metabolism to chromatin state. Among these, the isomers n-butyryl-CoA and isobutyryl-CoA present a unique challenge. Because they possess identical molecular weights and yield indistinguishable fragmentation patterns in tandem mass spectrometry (MS/MS), they are frequently misidentified or pooled together in standard untargeted metabolomic workflows.

As a Senior Application Scientist, I emphasize that failing to resolve these isomers mathematically limits our understanding of metabolic flux. This whitepaper provides a comprehensive, causality-driven guide to their distinct biochemical origins, downstream epigenetic consequences, and the specialized chromatographic strategies required to achieve baseline resolution.

Metabolic Divergence and Biochemical Origins

Despite sharing the exact chemical formula (C25H42N7O17P3S), the straight-chain and branched-chain isomers originate from entirely distinct physiological pathways[1].

-

n-Butyryl-CoA (Straight-Chain): This isomer is primarily derived from fatty acid

-oxidation, reversengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Isobutyryl-CoA (Branched-Chain): This isomer acts as a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, as well as the oxidation of dietary branched-chain fatty acids[2].

Because eukaryotic cells cannot interconvert these two pools, tracking their relative abundance provides highly specific readouts for either lipid/microbiome metabolism or BCAA degradation[3].

Metabolic divergence of butyryl-CoA isomers and their respective histone acylation roles.

Epigenetic Implications: Histone Butyrylation vs. Isobutyrylation

Lysine acylations rely on cellular acyl-CoA pools to act as reactive donor groups. Historically, lysine butyrylation (Kbu) was recognized strictly as straight-chain n-butyrylation[3]. However, recent high-resolution proteomic discoveries have identified lysine isobutyrylation (Kibu) as a structurally distinct, bona fide histone post-translational modification (PTM)[1].

In environments like human embryonic kidney (HEK293T) cells, isobutyryl-CoA is not merely a transient intermediate; it acts as a primary driver of epigenetic modification. Experimental data reveals that in these cellular models, the natural ratio of isobutyryl-CoA to n-butyryl-CoA is surprisingly skewed toward the branched isomer at roughly 2-3:1[4]. Both isomers serve as competitive substrates for histone acetyltransferases (HATs) such as p300 and HAT1, directly linking valine and fatty acid flux to chromatin architecture[3].

The Prokaryotic Exception: Isobutyryl-CoA Mutase

When designing assays, it is crucial to recognize the matrix origin. In mammalian and plant tissues[5], the isomers represent strictly independent biological processes. However, in certain prokaryotes, the pools are linked.

Bacteria often express fused isobutyryl-CoA mutase , an enzyme that catalyzes the reversible interconversion of isobutyryl-CoA and n-butyryl-CoA[6]. This mutase utilizes a specialized G-protein chaperone domain (MeaI) and relies on cobalamin (Vitamin B12) binding to perform radical-mediated intramolecular transferase chemistry[6]. Because this mutase ortholog does not exist in eukaryotic organisms[1], maintaining stringent separation protocols in mammalian multi-omics is metabolically paramount.

Analytical Challenges: The Isobaric Conundrum

The fundamental challenge in quantifying these isomers is their identical intact mass (

Because the mass spectrometer cannot distinguish between the 838

End-to-end LC-MS/MS workflow logic for resolving isobaric acyl-CoA isomers.

Step-by-Step Methodology: Resolving Isomers via LC-MS/MS

The following methodology synthesizes validated approaches to prevent thioester hydrolysis while optimizing stationary-phase interactions for isomeric resolution[4],[7].

Step 1: Acidic Quenching and Extraction

Causality Check: Acyl-CoA thioester bonds are highly labile at alkaline pH. Maintaining acidic conditions protonates the thiolate leaving group, halting endogenous enzymatic degradation and stabilizing the analyte.

-

Rapidly harvest cells (e.g.,

HEK293T cells) or homogenize tissue (e.g., 10 mg sample) over dry ice. -

Immediately plunge the sample into cold 10% Trichloroacetic acid (TCA) or an acidic Methanol/Acetonitrile/Water mixture (pH

4.0). -

Vortex vigorously, then centrifuge at 14,000

g for 10 minutes at 4°C to pellet precipitated proteins. -

Extract the supernatant and dilute in assay buffer (e.g., 5 mM ammonium formate, pH ~5.0) prior to injection[7].

Step 2: Chromatographic Separation (UPLC)

Causality Check: The branched isopropyl group of isobutyryl-CoA creates a slightly smaller hydrophobic surface area than the linear chain of n-butyryl-CoA. By using a highly efficient C18 sub-2

-

Column: Use a high-resolution C18 analytical column (e.g., 2.1 x 100 mm, 1.7

m particle size). -

Mobile Phase A: 5 mM ammonium formate in LC-MS grade water (maintains pH stability for the thioester without severe ion suppression).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Program a shallow gradient spanning the 12 to 16-minute elution window (e.g., slowly ramping from 5% to 30% B) to pull the isomers apart.

-

Expected Result: Isobutyryl-CoA will elute slightly earlier (

13.85 min) than n-butyryl-CoA (

Step 3: Tandem Mass Spectrometry (MRM Detection)

-

Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

-

Set the Multiple Reaction Monitoring (MRM) transition for both isomers to m/z 838

331 [4]. (Note: A common control experiment often utilizes Acetyl-CoA, monitored at m/z 810 -

Integrate the peak areas independently based on the predetermined retention times.

Quantitative Data Summary

| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic RT (min) | Metabolic Origin | Downstream Epigenetic Mark | Relative Abundance in HEK293T Cells |

| Isobutyryl-CoA | 838 | 331 | ~13.85 | Valine catabolism | Kibu (Histone Isobutyrylation) | ~66–75% |

| n-Butyryl-CoA | 838 | 331 | ~14.05 | Fatty acid | Kbu (Histone n-Butyrylation) | ~25–33% |

(Note: Data integrated from UPLC validation studies and HEK293T characterizations[4]).

Conclusion

For analytical scientists and drug developers mapping the metabolome to the epigenome, treating butyryl-CoA as a monolithic pool is no longer scientifically viable. The baseline LC-MS/MS resolution of n-butyryl-CoA and isobutyryl-CoA is imperative to distinctively track BCAA catabolism versus fatty acid/gut microbiome metabolism. By enforcing stringent acidic extraction protocols and leveraging shallow UPLC gradients to exploit minute hydrophobic differences, researchers can confidently decode the distinct signaling pathways these two powerful acyl-donors orchestrate.

References

- Source: PubMed (NIH)

- Identification of Lysine Isobutyrylation as A New Histone Modification Mark (Preprint)

- Identification of lysine isobutyrylation as a new histone modification mark Source: Oxford Academic / Nucleic Acids Research URL

- Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation Source: ResearchGate URL

- Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry Source: ResearchGate URL

- mcm - Fused isobutyryl-CoA mutase - Ornithinimicrobium tianjinense Source: UniProt URL

- Fused isobutyryl-CoA mutase (Q5Z110)

- Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues Source: ResearchGate URL

- Identification of lysine isobutyrylation as a new histone modification mark (PDF Version)

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of S-Butanoyl-Coenzyme A in Anaerobic Bacteria

This document provides a comprehensive examination of the metabolic pathways, enzymatic machinery, and regulatory networks governing the synthesis of S-butanoyl-coenzyme A (butyryl-CoA) in obligate anaerobic bacteria. Designed for researchers, biochemists, and drug development professionals, this guide synthesizes current knowledge with practical, field-proven methodologies to facilitate a deeper understanding and manipulation of this critical metabolic node.

Introduction: The Centrality of Butyryl-CoA in Anaerobic Metabolism

Butyryl-CoA is a pivotal intermediate in the fermentation metabolism of numerous anaerobic bacteria, particularly within the Firmicutes phylum, such as species of Clostridium, Roseburia, and Faecalibacterium.[1][2] It stands at the crossroads of carbon and electron flow, serving as the direct precursor to the short-chain fatty acid (SCFA) butyrate—a crucial energy source for colonocytes and a modulator of host immune responses.[1][3] The biosynthesis of butyryl-CoA is not merely a catabolic process but a sophisticated strategy for energy conservation in an oxygen-deprived environment.[4] Understanding the intricate details of these pathways is paramount for applications ranging from the development of microbiome-targeted therapeutics to the engineering of microbial chassis for biofuel and biochemical production.[1][5] This guide elucidates the core biosynthetic routes, the key enzymatic players, and the analytical methods required to investigate this pathway with scientific rigor.

The Convergent Pathways of Butyryl-CoA Formation

Anaerobic bacteria have evolved multiple pathways to generate butyryl-CoA, all of which converge on the intermediate crotonyl-CoA.[2][6] While variations exist, four principal routes have been identified, differing in their initial substrates.[4][7]

-

The Acetyl-CoA Pathway: This is the most prevalent and well-characterized route, particularly for carbohydrate-fermenting bacteria.[4][8] It utilizes acetyl-CoA, derived from glycolysis, as the primary building block.[6]

-

The Glutarate Pathway: This pathway is employed by bacteria metabolizing amino acids like lysine or tryptophan, which are first converted to glutarate.[6]

-

The Lysine Pathway: Some bacteria, such as Fusobacterium nucleatum, possess a unique pathway to produce butyrate directly from lysine, bypassing glutarate.[6][9]

-

The 4-Aminobutyrate (GABA) Pathway: This route is utilized by bacteria that ferment glutamate, arginine, or other substrates that can be converted to 4-aminobutyrate.[2][6]

The diagram below illustrates how these distinct metabolic routes converge on the central intermediate, crotonyl-CoA, which is then reduced to form the target molecule, butyryl-CoA.

Caption: The canonical Acetyl-CoA pathway to Butyryl-CoA.

Terminal Conversion to Butyrate: Regenerating Coenzyme A

The formation of butyryl-CoA is not the endpoint. To regenerate the free pool of Coenzyme A and produce the final fermentation product, butyryl-CoA is converted to butyrate via one of two primary enzymatic systems. The dominant system varies between bacterial species. [6][9]

-

Butyryl-CoA:Acetate CoA-transferase (But): This is a highly efficient, single-enzyme system that transfers the CoA moiety from butyryl-CoA to an external acetate molecule. [9][10]This reaction produces butyrate and acetyl-CoA. This pathway is prominent in many human gut commensals like Roseburia species and Faecalibacterium prausnitzii, which are often net consumers of acetate. [9]* Phosphotransbutyrylase (Ptb) and Butyrate Kinase (Buk): This two-step pathway first converts butyryl-CoA to butyryl-phosphate via Ptb, releasing CoA. [2][5]Subsequently, Buk transfers the phosphate group from butyryl-phosphate to ADP, generating butyrate and a molecule of ATP through substrate-level phosphorylation. [2][5]This route is energetically favorable as it directly conserves energy in the form of ATP.

Regulation and Cellular Energetics

The flux through the butyryl-CoA synthesis pathway is tightly regulated by the energetic state of the cell. Key regulatory inputs include the intracellular ratios of key metabolites.

| Parameter | Typical Effect on Butyrate Production | Rationale | Source |

| High Acetyl-CoA/CoA Ratio | Increases flux | High substrate availability for the initial Thiolase reaction. | [11] |

| Low Butyryl-CoA/CoA Ratio | Increases flux | Low product inhibition on the terminal Bcd-catalyzed step. | [11] |

| High NADH/NAD+ Ratio | Increases flux | Provides the necessary reducing power for the Hbd and Bcd dehydrogenase steps. | [11] |

| High ATP/ADP Ratio | Decreases flux | High cellular energy charge can feedback-inhibit upstream pathways like glycolysis, reducing acetyl-CoA supply. | [11] |

Data synthesized from studies on Clostridium species.

Methodologies for Pathway Analysis

A multi-faceted experimental approach is required to accurately characterize butyryl-CoA biosynthesis. The following protocols provide a robust framework for investigation.

Protocol: Preparation of Cell-Free Extracts for Enzyme Assays

This protocol is foundational for the in vitro characterization of enzymatic activities. Its validity rests on the rapid and anaerobic processing to preserve enzyme function.

-

Cell Harvest: Grow the anaerobic bacterial strain to the desired growth phase (e.g., mid-exponential) in an appropriate anaerobic medium. Harvest cells by centrifugation (e.g., 10,000 x g, 15 min, 4°C) under anaerobic conditions (inside an anaerobic chamber or using sealed centrifuge rotors).

-

Cell Lysis: Resuspend the cell pellet in an anaerobic, ice-cold lysis buffer (e.g., 100 mM potassium phosphate, pH 7.2, 2 mM DTT). Lyse the cells using a French press (2-3 passes at 20,000 psi) or bead beating. Maintain strict anaerobic conditions throughout.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.

-

Extract Collection: Carefully transfer the supernatant (the cell-free extract) to a new, pre-chilled, anaerobic tube. This extract can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay for normalization of enzyme activities.

Protocol: Spectrophotometric Assay for 3-Hydroxybutyryl-CoA Dehydrogenase (Hbd)

This assay measures the NADH-dependent reduction of acetoacetyl-CoA, a key step in the pathway.

-

Reaction Mixture Preparation: In an anaerobic cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.2 mM NADH

-

Cell-free extract (containing 10-50 µg of total protein)

-

-

Blank Measurement: Mix the components and measure the background rate of NADH oxidation at 340 nm using a spectrophotometer.

-

Initiate Reaction: Start the reaction by adding the substrate, acetoacetyl-CoA, to a final concentration of 0.1 mM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of NADH oxidation is directly proportional to Hbd activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute. Express the final result as U/mg of total protein.

Caption: Experimental workflow for enzyme activity measurement.

Implications for Drug Development and Biotechnology

The butyryl-CoA pathway is a target of significant interest. In biotechnology, metabolic engineering efforts aim to enhance this pathway in chassis organisms like Clostridium or E. coli for the production of butyrate or its derivatives like butanol, a biofuel. [5][12][13]This involves overexpressing rate-limiting enzymes or deleting competing pathways. [5][12] In pharmaceuticals, particularly in the context of the gut microbiome, modulating this pathway is a key therapeutic strategy. Enhancing butyrate production by commensal bacteria through prebiotics or targeted small molecules is being explored for treating inflammatory bowel disease and other conditions linked to gut dysbiosis. [3][14]Computational screening for natural compounds that can enhance the activity of key enzymes like Bcd or But is an active area of research. [14]

Conclusion

The biosynthesis of S-butanoate coenzyme A in anaerobic bacteria is a highly conserved and bioenergetically optimized process. It represents a confluence of multiple substrate-specific pathways that are tightly regulated by the metabolic state of the cell. A thorough understanding of the enzymes, their kinetics, and the overall pathway flux is essential for both fundamental research into anaerobic metabolism and for applied goals in biotechnology and medicine. The methodologies outlined in this guide provide a validated starting point for researchers seeking to explore and manipulate this vital metabolic hub.

References

-

Butyrate fermentation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Vital, M., et al. (2014). Anaerobic pathways for butyrate synthesis. [Diagram]. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Hanh, N. D., et al. (2021). Analysis of the key enzymes of butyric and acetic acid fermentation in biogas reactors. PMC. Retrieved March 7, 2026, from [Link]

-

Consensus. (n.d.). Microbial enzymatic pathways for butyrate and propionate production. Retrieved March 7, 2026, from [Link]

-

Buckel, W., & Thauer, R. K. (2018). Butyrate synthesis in anaerobic bacteria. [Diagram]. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Vital, M., et al. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. PMC. Retrieved March 7, 2026, from [Link]

-

Butyryl-CoA - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Dai, Z., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Portland Press. Retrieved March 7, 2026, from [Link]

-

Vital, M., et al. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. mBio. Retrieved March 7, 2026, from [Link]

-

Williams, B. (2021). Identification and Characterization of Butyrate-Producing Species in the Human Gut Microbiome. DigitalCommons@UNO. Retrieved March 7, 2026, from [Link]

-

Girbal, L., et al. (1995). Regulation of Carbon and Electron Flow in Clostridium butyricum VPI 3266 Grown on Glucose-Glycerol Mixtures. PMC. Retrieved March 7, 2026, from [Link]

-

Lee, Y., et al. (2025). Computational Screening and Experimental Validation of Natural Compounds that Enhance Butyrate Production in Gut Bacteria and Promote Muscle Cell Mass. PMC. Retrieved March 7, 2026, from [Link]

-

Lehnen, D., et al. (2021). Increased Butyrate Production in Clostridium saccharoperbutylacetonicum from Lignocellulose-Derived Sugars. PMC. Retrieved March 7, 2026, from [Link]

-

Lehnen, D., et al. (2021). Increased Butyrate Production in Clostridium saccharoperbutylacetonicum from Lignocellulose-Derived Sugars. ASM Journals. Retrieved March 7, 2026, from [Link]

-

Dai, Z., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. bioRxiv. Retrieved March 7, 2026, from [Link]

-

Li, Y., et al. (2024). Production of 1,4-butanediol through Clostridia C4 pathways. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Regmi, P. (2017). Investigating the potential of different dietary fibers to stimulate butyrate production in vitro. SLU Epsilon. Retrieved March 7, 2026, from [Link]

-

Mahdavi, S., et al. (2023). Characterisation of the butyrate production pathway in probiotic MIYAIRI588 by a combined whole genome-proteome approach. bioRxiv. Retrieved March 7, 2026, from [Link]

-

Vital, M., et al. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. mBio. Retrieved March 7, 2026, from [Link]

-

Duncan, S. H., et al. (2002). Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. PMC. Retrieved March 7, 2026, from [Link]

-

He, J., et al. (2025). Engineered Coenzyme A Biosynthesis and Butyrate Transporter Drives High-Efficient Butyrate Synthesis in Escherichia coli. PubMed. Retrieved March 7, 2026, from [Link]

-

Strauss, E., & Begley, T. P. (2002). The biosynthesis of coenzyme A in bacteria. PubMed. Retrieved March 7, 2026, from [Link]

Sources

- 1. Butyrate fermentation - Wikipedia [en.wikipedia.org]

- 2. Analysis of the key enzymes of butyric and acetic acid fermentation in biogas reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 4. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Regulation of Carbon and Electron Flow in Clostridium butyricum VPI 3266 Grown on Glucose-Glycerol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Butyrate Production in Clostridium saccharoperbutylacetonicum from Lignocellulose-Derived Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineered Coenzyme A Biosynthesis and Butyrate Transporter Drives High-Efficient Butyrate Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational Screening and Experimental Validation of Natural Compounds that Enhance Butyrate Production in Gut Bacteria and Promote Muscle Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for S-butanoate coenzyme A salt

Whitepaper: Physicochemical Profiling and Experimental Standardization of S-Butanoate Coenzyme A (Butyryl-CoA)

Executive Summary

S-butanoate coenzyme A, widely known as Butyryl-CoA, is an essential short-chain acyl-CoA derivative mediating core metabolic and epigenetic signaling pathways. Operating as a critical intermediate in the degradation and elongation of fatty acids, as well as a primary substrate for host-microbiome crosstalk, Butyryl-CoA is increasingly relevant in modern drug development, oncology, and metabolic research[1]. This technical guide delineates the precise chemical identifiers across its prevalent salt forms, synthesizes its physicochemical properties, and establishes a self-validating protocol for rigorous laboratory application.

Nomenclature & Chemical Identifiers

A frequent pitfall in preclinical assay design is the conflation of different salt forms of CoA derivatives. The biologically active thioester, Butyryl-CoA (free acid), is highly susceptible to hydrolysis and auto-oxidation. Consequently, commercial entities and synthetic chemists isolate Butyryl-CoA as either a sodium or lithium salt to impart long-term thermodynamic stability[2],.

Table 1: Chemical Identifiers for S-Butanoate Coenzyme A

| Form | CAS Number | Molecular Formula | Molecular Weight | PubChem CID |

| Free Acid | 2140-48-9[3] | C₂₅H₄₂N₇O₁₇P₃S[4] | 837.62 g/mol [4] | 122283[4] |

| Sodium Salt | 125527-24-4[5] | C₂₅H₄₂N₇O₁₇P₃S • Na[2] | 860.6 g/mol [2] | N/A |

| Lithium Salt | 102282-28-0 | C₂₅H₄₂N₇O₁₇P₃S • xLi⁺ • yH₂O | ~837.62 g/mol (free acid basis) | 329773188 |

Expert Insight (Causality in Salt Selection): When engineering continuous enzyme-coupled assays (e.g., assessing Butyryl-CoA dehydrogenase kinetics), the choice of the counter-ion is a critical pre-analytical variable. Sodium salts (CAS 125527-24-4) readily dissolve in phosphate-buffered saline (PBS) up to 10 mg/mL[2], making them ideal for standard cell-free enzymatic reactions. However, in sophisticated high-throughput screens involving ATPases or ion-gradient-sensitive targets, excess sodium can induce competitive interference. In these specific paradigms, the lithium salt hydrate (CAS 102282-28-0) is preferred because lithium maintains superior crystalline stability while circumventing Na⁺-dependent artifacts.

Biological Mechanisms & Pathway Architecture

Within the mammalian gut epithelium, Butyryl-CoA bridges host epigenetics and microbiome metabolism. Enteric bacteria ferment complex carbohydrates into butyrate. Bacterial butyryl-CoA:acetate CoA transferases or host short-chain acyl-CoA synthetases (ACSS) then convert butyrate into Butyryl-CoA[6]. From a thermodynamic perspective, the thioester bond of Butyryl-CoA harbors a highly negative Gibbs free energy, which drives crucial downstream reactions[1]. Beyond lipid metabolism, Butyryl-CoA acts as the direct acyl donor for histone butyrylation, a post-translational epigenetic modification that dynamically regulates gene expression and cell differentiation in colonocytes.

Metabolic routing and epigenetic signaling of Butyryl-CoA in mammalian cells.

Physicochemical Properties & Storage Data

Ensuring molecular integrity is foundational to research reproducibility. Thioesters are inherently labile, and deviations from strictly controlled handling protocols invite degradation.

Table 2: Stability and Spectrophotometric Data

| Property | Value/Condition | Mechanistic Rationale |

| UV Absorbance (λmax) | 258 nm[2] | Absorbance is intrinsically mapped to the conjugated adenine ring of the coenzyme A moiety. |

| Aqueous Solubility | ~10 mg/mL in PBS (pH 7.2)[2] | The hydrophilic CoA polyphosphate tail ensures rapid dissolution in physiological buffers. |

| Long-term Storage | -20°C (Lyophilized solid)[2] | Suppresses the kinetic energy necessary for spontaneous thioester bond hydrolysis. |

| Aqueous Shelf Life | < 24 Hours[2] | Thioesters degrade quickly in water; degradation accelerates exponentially at room temperature. |

Experimental Methodologies: A Self-Validating Protocol

Lyophilized acyl-CoAs are exceptionally hygroscopic. Relying purely on gravimetric measurements (weighing the powder) to determine assay molarity inevitably leads to inaccuracies due to the unpredictable uptake of atmospheric water by the salt. As a best practice in application science, you must employ the following self-validating protocol to ascertain precise dosing.

Protocol: Preparation and Standardization of Butyryl-CoA Solutions Objective: To prepare a stoichiometrically validated 10 mM stock solution of Butyryl-CoA sodium salt.

-

Step 1: Buffer Preparation & Degassing

-

Action: Prepare a 50 mM Potassium Phosphate buffer, titrated strictly to pH 7.0. Degas the buffer by sparging with inert argon or nitrogen gas for 15 minutes[2].

-

Causality: The Butyryl-CoA dehydrogenase enzyme and the Butyryl-CoA substrate itself are highly sensitive to pH shifts; enzymatic midpoint potentials are strictly optimized at pH 7.0[1]. Degassing expels dissolved oxygen, mitigating the risk of auto-oxidation of the free thiol if the thioester bond undergoes spontaneous trace hydrolysis.

-

-

Step 2: Gravimetric Approximation

-

Step 3: Spectrophotometric Self-Validation (The Critical Step)

-

Action: Dilute a small aliquot of the newly made stock 1:100 into the same buffer. Measure the absorbance at 258 nm using a UV-Vis spectrophotometer[2].

-

Calculation: Apply the Beer-Lambert law (

). The adenine moiety of CoA features a highly conserved molar extinction coefficient ( -

Causality: By calculating the exact concentration based on the intrinsic chromophore of the molecule (

), the researcher mathematically corrects for any invisible structural water weight. This guarantees that the absolute active concentration of the reagent is validated before introducing it into an enzymatic assay. Per laboratory standards, the prepared aqueous solution must be consumed within one working day.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

References

1. 2. 3. 4. 5.

Sources

Methodological & Application

HPLC protocol for separation of S-butanoate coenzyme A

An Ion-Pair Reversed-Phase HPLC Method for the Separation and Quantification of S-Butanoyl Coenzyme A

Introduction

S-Butanoyl Coenzyme A (Butyryl-CoA) is a critical intermediate in numerous metabolic pathways, including fatty acid metabolism and the production of butyrate by gut microbiota, which is vital for colonic health.[1][2][3] Accurate quantification of Butyryl-CoA in biological and pharmaceutical samples is essential for understanding cellular energy status, investigating metabolic diseases, and for quality control in drug development processes.

However, the analysis of Butyryl-CoA and other short-chain acyl-CoAs by high-performance liquid chromatography (HPLC) presents significant challenges. These molecules are amphipathic, containing a hydrophobic acyl chain and a highly polar, polyanionic head group derived from adenosine triphosphate.[4] In standard reversed-phase (RP) chromatography, which separates molecules based on hydrophobicity, the multiple phosphate groups on the CoA moiety are negatively charged at typical mobile phase pH levels.[5] This charge results in strong electrostatic repulsion from the non-polar stationary phase (like C18), leading to poor retention, broad peaks, and inadequate separation from other polar analytes.[5]

To overcome this, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the method of choice.[6] This application note provides a detailed, field-proven protocol for the robust separation and quantification of S-Butanoyl Coenzyme A using IP-RP-HPLC with UV detection. We will delve into the causality behind the methodological choices, ensuring a reproducible and self-validating system for researchers, scientists, and drug development professionals.

Principle of the Method: Ion-Pair Reversed-Phase Chromatography

The core of this method is the use of an ion-pairing reagent to enhance the retention of the anionic Butyryl-CoA on a non-polar C18 stationary phase.[7] An ion-pairing reagent is typically a molecule with a hydrophobic tail and a charged head group. For the analysis of anionic species like Butyryl-CoA, a cationic reagent is used.

In this protocol, a tertiary amine such as N,N-dimethylbutylamine (DMBA) is added to the aqueous mobile phase.[5] At a controlled acidic pH, the amine becomes protonated, acquiring a positive charge. This cationic reagent then forms an electrostatic, non-covalent bond with the negatively charged phosphate groups of Butyryl-CoA. This interaction effectively neutralizes the charge on the analyte and envelops it in a more hydrophobic complex. This newly formed neutral ion-pair has a much greater affinity for the hydrophobic C18 stationary phase, allowing for its retention and subsequent separation based on the principles of reversed-phase chromatography.[8]

Caption: Mechanism of Ion-Pair Chromatography for Butyryl-CoA.

Materials and Reagents

Equipment

-

HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

C18 Reversed-Phase Column (e.g., Phenomenex Kinetex, 5 µm, C18, 100 Å, 150 x 4.6 mm).[5][9]

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.22 µm, nylon or PTFE).

Chemicals and Standards

-

S-Butanoyl Coenzyme A sodium salt (≥95% purity).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

-

N,N-dimethylbutylamine (DMBA), ≥99% purity.[5]

-

Phosphoric acid (H₃PO₄), 85%.

-

Ultrapure water (18.2 MΩ·cm).

Experimental Protocol

The entire workflow, from preparation to analysis, is outlined below. Adherence to these steps is critical for achieving reproducible results.

Caption: HPLC Experimental Workflow for Butyryl-CoA Analysis.

Mobile Phase Preparation

-

Solvent A (Aqueous Ion-Pairing Buffer):

-

Weigh and dissolve potassium dihydrogen phosphate (KH₂PO₄) in ultrapure water to a final concentration of 50 mM.

-

Add N,N-dimethylbutylamine (DMBA) to the buffer to a final concentration of 10 mM.

-

Adjust the pH of the solution to 4.5 using 85% phosphoric acid. The acidic pH ensures the DMBA is protonated and the CoA phosphate groups are ionized.[5]

-

Filter the buffer through a 0.22 µm membrane filter to remove particulates.

-

-

Solvent B (Organic Modifier):

-

Use 100% Acetonitrile (HPLC Grade).

-

Filter through a 0.22 µm membrane filter.

-

Standard Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 5 mg of S-Butanoyl Coenzyme A standard.

-

Dissolve in a known volume of Solvent A (e.g., 5 mL) to achieve a final concentration of 1 mg/mL.

-

Store this stock solution in small aliquots at -20°C or colder to prevent degradation.

-

-

Working Standards:

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with Solvent A.

-

These standards should be prepared fresh daily for building the calibration curve.

-

HPLC System Configuration and Parameters

The following parameters should be configured in the chromatography data system (CDS).

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 150 x 4.6 mm | Standard for reversed-phase separations; provides good resolution for small molecules.[10] |

| Mobile Phase A | 50 mM KH₂PO₄, 10 mM DMBA, pH 4.5 | Aqueous buffer containing the ion-pairing agent to enable analyte retention.[5] |

| Mobile Phase B | Acetonitrile | Common organic solvent used to elute analytes in RP-HPLC.[7] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A smaller injection volume minimizes potential peak distortion. |

| Detection Wavelength | 259 nm | Coenzyme A and its derivatives exhibit a strong UV absorbance maximum around 259 nm due to the adenine moiety.[1][11] |

| Run Time | 25 minutes | Sufficient time to elute the analyte and re-equilibrate the column. |

Gradient Elution Program

A gradient elution is necessary to first retain the Butyryl-CoA ion-pair and then elute it with sufficient resolution.

| Time (minutes) | % Solvent A | % Solvent B |

| 0.0 | 95 | 5 |

| 15.0 | 60 | 40 |

| 15.1 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Results and Discussion

Under the conditions described, S-Butanoyl Coenzyme A is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific column and system but should be highly reproducible. A standard chromatogram will show a stable baseline with the analyte peak eluting during the gradient phase.

System Suitability: Before analyzing samples, the system's performance must be verified. This is a critical step for a self-validating protocol.

-

Make five replicate injections of a mid-concentration standard (e.g., 25 µg/mL).

-

The system is deemed suitable for analysis if the following criteria are met:

-

Peak Tailing Factor: Between 0.9 and 1.5.

-

Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%.

-

RSD of Peak Area: ≤ 2.0%.

-

Quantification: A calibration curve is constructed by plotting the peak area of the Butyryl-CoA standards against their known concentrations. The concentration of Butyryl-CoA in unknown samples is then determined by interpolating their peak areas from this curve. The method should demonstrate excellent linearity (R² > 0.995) across the tested concentration range.

Conclusion

This application note details a robust and reliable ion-pair reversed-phase HPLC method for the separation and quantification of S-Butanoyl Coenzyme A. By forming a neutral complex with a cationic ion-pairing agent, the inherent challenges of retaining this polar, anionic molecule on a C18 column are effectively overcome. The provided step-by-step protocol, grounded in established chromatographic principles, offers a self-validating system suitable for researchers in metabolic studies and professionals in pharmaceutical development, ensuring accurate and reproducible results.

References

-

Giese, A. P., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. Available at: [Link]

-

Giese, A. P., et al. (2020). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA... ResearchGate. Available at: [Link]

- Baker, F., & Schooley, D. (1979).

-

King, M., & Reiss, P. (1985). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

-

Rebrin, I., & Sohal, R. S. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. Available at: [Link]

- Purves, R. W., et al. (2015). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. FAO AGRIS.

-

Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

- Mowafy, A. M., et al. (2019).

-

Foyn, H., et al. (2017). Reverse phase HPLC absorbance profile of the separation of CoA and acetyl CoA. ResearchGate. Available at: [Link]

-

Wikipedia. Butyryl-CoA. Available at: [Link]

-

Wikipedia. Reversed-phase chromatography. Available at: [Link]

-

National Center for Biotechnology Information. Butyryl-coa. PubChem. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 3. Butanoate Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Butyryl-coa | C25H42N7O17P3S | CID 122283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]

Application Notes & Protocols: A Guide to Preparing S-Butanoate Coenzyme A Monosodium Salt Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of S-butanoate coenzyme A monosodium salt (Butyryl-CoA). Butyryl-CoA is a critical intermediate in fatty acid metabolism and its precise concentration in experimental setups is paramount for generating reproducible and meaningful data.[1][2] This guide moves beyond a simple set of instructions to explain the critical chemical principles governing the stability and handling of this molecule, ensuring the integrity of your experiments. We present a detailed protocol, quality control procedures, storage recommendations, and application-specific considerations.

Part 1: Foundational Principles & Compound Characterization

A thorough understanding of the physicochemical properties of Butyryl-CoA is essential for its proper handling. Butyryl-CoA is a short-chain acyl-CoA thioester, and its stability is primarily dictated by the thioester bond, which is susceptible to hydrolysis.[3][4]

Key Stability Factors:

-

pH: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions, with an optimal pH range of 4.0 to 6.8.[3] Both alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions significantly accelerate the rate of chemical hydrolysis.[3] Aqueous solutions of Coenzyme A are notably unstable above pH 8.[5][6]

-

Temperature: Elevated temperatures increase the rate of both chemical and potential enzymatic degradation.[3] Therefore, all preparation steps should be performed on ice where possible.

-

Enzymatic Degradation: Biological samples can contain acyl-CoA thioesterases that will hydrolyze Butyryl-CoA.[3] While this is a greater concern for tissue extracts, it underscores the need for clean handling practices to avoid contamination.

-

Oxidation: The thiol group can be susceptible to oxidation.[3] Using degassed, high-purity solvents can mitigate this risk.

Compound Data Summary:

| Property | Value | Source |

| Synonyms | S-Butanoyl-CoA, Butyryl-CoA, Sodium Salt | [1][7] |

| Molecular Formula | C₂₅H₄₂N₇O₁₇P₃S • Na | [1] |

| Formula Weight | 860.6 g/mol | [1] |

| Appearance | White to off-white crystalline solid or lyophilized powder | [1][8][9] |

| Solubility | Soluble in water (≥ 100 mg/mL); Soluble in PBS (pH 7.2) at 10 mg/mL; Partially soluble in ethanol | [1][7][8] |

| λmax | 258 nm | [1][7] |

Part 2: Protocol for Stock Solution Preparation

This protocol is designed to produce a stable, concentration-verified stock solution of Butyryl-CoA. The guiding principle is to minimize degradation by controlling pH and temperature throughout the process.

Materials and Equipment:

-

S-butanoate coenzyme A monosodium salt powder

-

High-purity, nuclease-free water

-

Alternatively, a slightly acidic buffer (e.g., 10-25 mM Potassium Phosphate or Ammonium Formate, pH 4.5-6.0)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

Ice bucket

-

pH meter or pH indicator strips

-

0.22 µm sterile syringe filters

-

UV-Vis Spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for preparing a validated Butyryl-CoA stock solution.

Step-by-Step Methodology:

-

Pre-calculation: Determine the mass of Butyryl-CoA powder required for your desired stock concentration and volume.

-

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x 0.8606 (mg/µmol)

-

-

Reagent Equilibration: Allow the vial of Butyryl-CoA powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: On a calibrated analytical balance, carefully weigh the required amount of powder into a sterile microcentrifuge tube. Work quickly to minimize exposure to air and humidity.

-

Dissolution:

-

Choice of Solvent: For maximum stability, a slightly acidic buffer is recommended.[3] However, high-purity water is often sufficient, as the resulting solution will typically be slightly acidic. If your downstream application is sensitive to the buffer components, use water.

-

Procedure: Place the tube on ice. Add approximately 80% of the final required volume of your chosen cold solvent. Gently vortex or flick the tube to dissolve the powder completely. Avoid vigorous or prolonged vortexing.

-

-

pH Verification and Adjustment (Critical Step):

-

Using a calibrated micro-pH probe or a small volume of solution on a pH strip, check the pH.

-

If the pH is above 6.8, adjust it downwards by adding very small volumes of dilute acid (e.g., 0.1 M HCl or formic acid). If using a buffer, this step is typically not necessary. The target pH is between 4.5 and 6.0.[3]

-

-

Final Volume Adjustment: Add cold solvent to reach the final desired volume and mix gently.

-

Sterile Filtration (Optional but Recommended): For long-term storage and use in cell-based assays, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube. This minimizes the risk of microbial contamination.

Part 3: Quality Control & Stock Solution Validation

It is imperative to verify the concentration of your final stock solution. Assuming the weighed mass is 100% pure and dissolves perfectly can lead to significant experimental error. The adenine moiety in the Coenzyme A molecule provides a reliable chromophore for spectrophotometric quantification.[6]

Protocol: Spectrophotometric Concentration Determination

-

Dilution: Prepare an accurate dilution of your stock solution in the same solvent used for preparation. A dilution factor that results in an absorbance reading between 0.2 and 0.8 is ideal. For example, a 1:100 dilution of a 10 mM stock solution into a final volume of 1 mL.

-

Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of the diluted solution at 258 nm against a solvent blank.[1][7]

-

Calculation: Use the Beer-Lambert law to calculate the precise concentration.

-

Concentration (M) = Absorbance at 258 nm / (ε x path length in cm)

-

The molar extinction coefficient (ε) for Coenzyme A and its thioesters at ~260 nm is widely cited as 16,400 M⁻¹cm⁻¹.[10] Some sources may use slightly different values, so consistency is key.

-

Remember to multiply the calculated concentration by your dilution factor to determine the concentration of your original stock solution.

-

Part 4: Storage and Handling

Proper storage is crucial to maintain the integrity of the Butyryl-CoA stock solution over time. Acyl-CoAs are susceptible to degradation from repeated freeze-thaw cycles.

Recommendations:

-

Aliquoting: Immediately after preparation and validation, aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. The volume per aliquot should correspond to the amount needed for a single experiment.

-

Long-Term Storage: For long-term storage (months), flash-freeze the aliquots (e.g., in liquid nitrogen or a dry ice/ethanol bath) and store them at -80°C. Stock solutions stored at -80°C are generally stable for up to 6 months.[8]

-

Short-Term Storage: For short-term storage (up to 1 month), -20°C is acceptable.[8]

-

Handling: When ready to use, thaw an aliquot on ice. Once thawed, keep the solution on ice at all times and use it promptly. Discard any unused portion of a thawed aliquot; do not refreeze.

Part 5: Application Considerations

Butyryl-CoA is a key substrate and intermediate in numerous biological pathways and enzymatic assays.[2][11][12][13][14]

-

Enzyme Kinetics: When using Butyryl-CoA as a substrate for enzymes like butyryl-CoA dehydrogenase or butyryl-CoA:acetate CoA-transferase, the accurately determined stock concentration is essential for calculating kinetic parameters (Km, Vmax).[11][12][14]

-

Metabolic Studies: In studies of fatty acid oxidation or synthesis, the addition of exogenous Butyryl-CoA requires precise concentration control to interpret metabolic flux and pathway regulation accurately.

-

Histone Acylation: Butyryl-CoA can serve as a donor for histone butyrylation, an important epigenetic modification. It has also been shown to inhibit certain histone acetyltransferases (HATs), making concentration accuracy vital for in vitro chromatin modification assays.[15]

By adhering to the principles and protocols outlined in this guide, researchers can ensure the preparation of high-quality, reliable S-butanoate coenzyme A stock solutions, leading to more accurate and reproducible experimental outcomes.

References

-

Li, X., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Portland Press. Retrieved from [Link]

-

ResearchGate. (2015). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa? Retrieved from [Link]

-

Li, X., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. PMC. Retrieved from [Link]

-

Kogler, A., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PMC. Retrieved from [Link]

-

Li, X., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. bioRxiv. Retrieved from [Link]

-

Zornetzer, G. D., et al. (2009). The Length of the Bound Fatty Acid Influences the Dynamics of the Acyl Carrier Protein and the Stability of the Thioester Bond. ACS Publications. Retrieved from [Link]

-

Trachsel, J., et al. (2016). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. ASM Journals. Retrieved from [Link]

-

Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

-

Kawaguchi, A., et al. (1981). A new method for the preparation of acyl-CoA thioesters. PubMed. Retrieved from [Link]

-

Simithy, J., et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

-

Coenza. (n.d.). Isobutyryl Coenzyme A, Sodium salt. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Butyryl-CoA:acetate CoA-transferase (IPR023990). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

-

Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Retrieved from [Link]

-

NIH PubChem. (n.d.). Butyryl-coa | C25H42N7O17P3S. Retrieved from [Link]

-